![molecular formula C11H17IO2 B2490068 Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 1561865-37-9](/img/structure/B2490068.png)
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" involves various strategies, including radical cascade reactions and multistep synthetic routes. One approach utilizes radical reactions with 1,4-dienes and 1,4-enynes using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a precursor, leading to functionalized bicyclo[3.3.0]octane derivatives in good yields through an iodine atom transfer mechanism (Kitagawa et al., 2002). This highlights the potential for generating bicyclic structures similar to "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" via radical-based methodologies.
Molecular Structure Analysis
The molecular structure of "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" and related compounds is characterized by the presence of a bicyclo[2.2.2]octane scaffold, which impacts their chemical reactivity and physical properties. Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids using density functional theory have evaluated substituent effects on acidity and provided a model for assessing the inductive effect of various substituents (Exner & Böhm, 2002). This analysis is crucial for understanding the chemical behavior of "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" in reactions and its interactions with other molecules.
Scientific Research Applications
1. Radical Cascade Reactions
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is used in radical cascade reactions with 1,4-dienes and 1,4-enynes. This involves an iodine atom transfer mechanism to produce functionalized bicyclo[3.3.0]octane derivatives, indicating its utility in organic synthesis processes (Kitagawa et al., 2002).
2. Inductive Effects in Molecules
Research on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, related to methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, highlights their application in studying inductive effects in isolated molecules. This research aids in understanding the substituent effects on acidity and molecular properties, essential for designing new molecules and compounds (Exner & Böhm, 2002).
3. Liquid Crystal Properties
Derivatives of methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, specifically 4-n-alkylphenyl 4-n-alkylbicyclo[2.2.2]octane-1-carboxylates, have been studied for their liquid crystal properties. These compounds exhibit wide-range nematic phases, crucial for applications in liquid crystal display technologies (Gray & Kelly, 1981).
4. Electrical Effects in Saturated Systems
The reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, a category that includes methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, are studied to understand electrical effects in saturated systems. This research provides insights into the electrical influences of substituent groups through non-resonance interactions, beneficial for developing new electronic materials (Roberts & Moreland, 1953).
5. Synthesis and Evaluation of Novel Compounds
Studies have explored the synthesis and evaluation of novel compounds using methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate as a precursor. For instance, research on synthesizing aminopterin analogues with a bicyclo[2.2.2]octane ring system instead of a phenyl ring provides insights into the development of new therapeutic agents (Reynolds et al., 2001).
Future Directions
properties
IUPAC Name |
methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWKAPHWJNCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate |
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